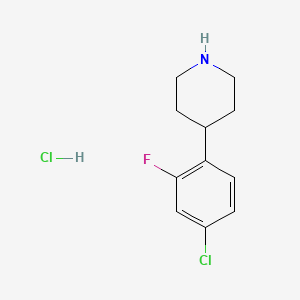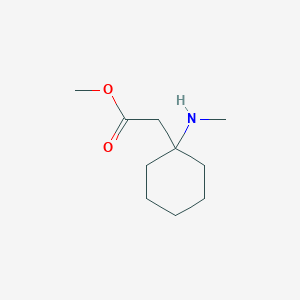
Methyl 2-(1-(methylamino)cyclohexyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-(methylamino)cyclohexyl)acetate is an organic compound with a complex structure that includes a cyclohexane ring, a methylamino group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(methylamino)cyclohexyl)acetate typically involves the reaction of cyclohexanone with methylamine to form the intermediate 1-(methylamino)cyclohexanol. This intermediate is then esterified with methyl acetate under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Methyl 2-(1-(methylamino)cyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
科学的研究の応用
Methyl 2-(1-(methylamino)cyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 2-(1-(methylamino)cyclohexyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 2-(1-amino)cyclohexylacetate
- Methyl 2-(1-(dimethylamino)cyclohexyl)acetate
- Methyl 2-(1-(ethylamino)cyclohexyl)acetate
Uniqueness
Methyl 2-(1-(methylamino)cyclohexyl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
methyl 2-[1-(methylamino)cyclohexyl]acetate |
InChI |
InChI=1S/C10H19NO2/c1-11-10(8-9(12)13-2)6-4-3-5-7-10/h11H,3-8H2,1-2H3 |
InChIキー |
GISHYPUSHKZZDZ-UHFFFAOYSA-N |
正規SMILES |
CNC1(CCCCC1)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






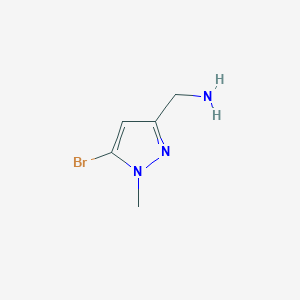
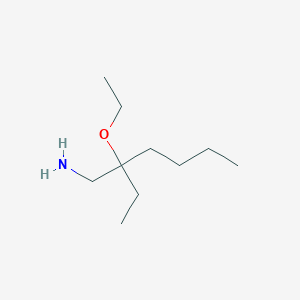

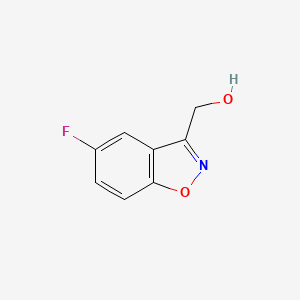
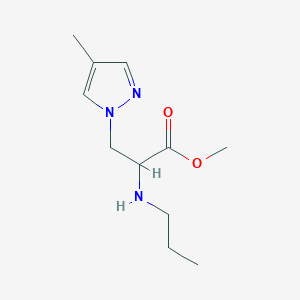

![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)
